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Compound of Interest

Compound Name: Ethyl 2-hydroxy-4-methylnicotinate
Cat. No.: B13723002
Get Quote

Executive Summary & Structural Context
Ethyl 2-hydroxy-4-methylnicotinate (C

H

NO

, MW: 181.19 g/mol ) is a functionalized pyridine derivative widely used as a scaffold in the
synthesis of kinase inhibitors and analgesic agents.

For the analytical scientist, this molecule presents a specific challenge: Tautomeric Equilibrium.
While chemically named as a "2-hydroxy" pyridine, in both solid state and polar solvents
(DMSO, Methanal), it exists predominantly as the 2-pyridone (lactam) tautomer.

e Lactim Form: Ethyl 2-hydroxy-4-methylpyridine-3-carboxylate (Aromatic OH).
¢ Lactam Form: Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Amide NH).

Directive: Analytical protocols must be designed to detect the 2-oxo species. Failure to account
for this will lead to misinterpretation of the carbonyl region in IR and the labile proton region in
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NMR.

Visualization: Tautomerism & Synthesis Workflow

The following diagram illustrates the tautomeric equilibrium and the standard synthetic pathway
via condensation, highlighting the critical decision points for structural verification.
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Caption: Synthesis pathway leading to the dominant 2-pyridone tautomer, the primary target for
spectroscopic analysis.

Experimental Protocols
Sample Preparation

e Solvent Selection: Use DMSO-d

for NMR. Chloroform-d (CDCI

) may lead to line broadening of the NH signal or aggregation effects due to hydrogen
bonding.

o Concentration: Prepare a 10-15 mg/mL solution for

H NMR to ensure adequate signal-to-noise ratio for the minor aromatic protons.

e Drying: The sample must be dried under high vacuum (<1 mbar) at 40°C for 4 hours to
remove lattice water, which often co-crystallizes with pyridones.
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Mass Spectrometry (LC-MS) Conditions

« lonization: Electrospray lonization (ESI) in Positive Mode.

» Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

» Rationale: The basic nitrogen and the amide functionality protonate readily (
), providing a clean molecular ion.

Spectroscopic Data Analysis[1]
Nuclear Magnetic Resonance (NMR)

The NMR spectrum validates the regiochemistry (4-methyl vs. 6-methyl isomer) and the
oxidation state.

Key Diagnostic Feature: The coupling constant (

) between H-5 and H-6. In the 4-methyl isomer, H-5 and H-6 are vicinal, leading to a
characteristic doublet coupling (

Hz).

Table 1:

H NMR Data (400 MHz, DMSO-d
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Table 2:

C NMR Data (100 MHz, DMSO-d
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Shift (
Assignment Notes
ppm)
165.5 COOEt (Ester) Typical ester carbonyl.
Deshielded amide-like
162.0 C-2 (Lactam C=0) ]
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uaternary carbon carrying the
151.0 C-4 Q Y ying
methyl group.[1]
Aromatic CH adjacent to
137.5 C-6 _
Nitrogen.
uaternary carbon (Ester
116.0 C-3 Q Y (
attachment).
108.5 C-5 Aromatic CH (upfield).
60.5 O-CH Ester ethyl.
20.5 4-CH Methyl substituent.
O-CH
14.2 Ester ethyl.[1
. yLIL]

Infrared Spectroscopy (FT-IR)

The IR spectrum is complex due to the "amide-like" nature of the ring.
e 3200 - 2800 cm

(Broad): N-H stretching (Lactam). Often overlaps with C-H stretches. A sharp O-H stretch at
3500+ cm

is usually absent, ruling out the pure hydroxy form in solid state.

e 1715-1725cm
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(Strong): Ester C=0 stretch.

e 1640 - 1660 cm

(Strong): Lactam (Ring) C=0 stretch. This is lower frequency than a typical ketone due to
conjugation with the nitrogen lone pair.

e 1600 - 1580 cm

: C=C / C=Nring vibrations.

Mass Spectrometry (ESI-MS)

e Molecular lon:

m/z.

o Fragmentation Pattern:

o 182
154 (Loss of C
H
via McLafferty rearrangement of the ethyl ester).

o 136 (Loss of EtOH).

Quality Control & Impurity Profiling

In synthesis, the primary impurity is often the regioisomer (6-methyl) or the hydrolysis product
(carboxylic acid).

Analytical Decision Tree

Use the following logic flow to validate batch purity.
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Crude Sample

LC-MS: M+H = 182?

FAIL: Acid Impurity

1H NMR: H-5/H-6 Coupling (Loss of Ethyl Signals)

inglets (H4/H5 isolated)

PASS: 4-Methyl Isomer FAIL: 6-Methyl Isomer

(Vicinal Coupling J ~6Hz) (Singlets or J < 2Hz)
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Caption: Logical decision tree for distinguishing the target 4-methyl isomer from common
synthetic impurities.

Differentiation from 6-Methyl Isomer

The Ethyl 6-methyl-2-ox0-1,2-dihydropyridine-3-carboxylate is a common thermodynamic
byproduct.

e Target (4-Me): H-5 and H-6 are neighbors. Two Doublets.
¢ Isomer (6-Me): Proton at Pos 4 and Pos 5. H-4 is typically a doublet (
Hz) with H-5, but chemical shifts differ significantly (H-4 is more deshielded by the ester).

Note: In 4,6-disubstituted systems, protons would be singlets. In mono-methyl, coupling
connects the remaining protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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